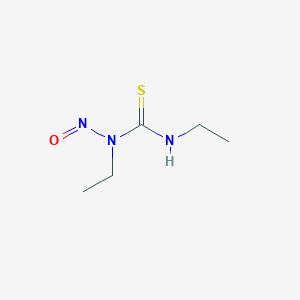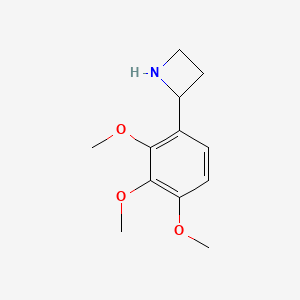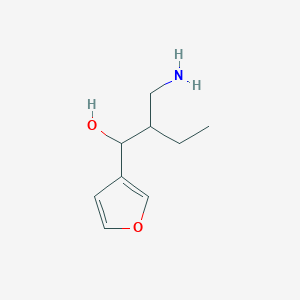![molecular formula C10H16FNO6 B13523844 (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorine atom, which contribute to its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of tert-butyl esters involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and the Boc-protected amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-(tert-butoxycarbonyl)aminoethanoic acid
- Other tert-butoxycarbonyl-protected amino acids
Uniqueness
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the Boc-protected amino group and the fluorine atom makes this compound particularly valuable in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C10H16FNO6 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
(2R,4S)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H16FNO6/c1-10(2,3)18-9(17)12-6(8(15)16)4-5(11)7(13)14/h5-6H,4H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t5-,6+/m1/s1 |
InChI-Schlüssel |
VOXIPQVKXGUPBN-RITPCOANSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)

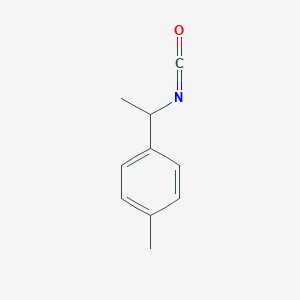
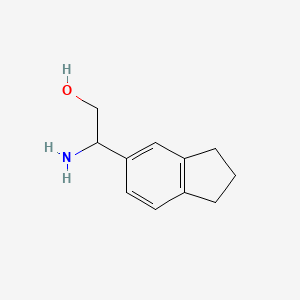

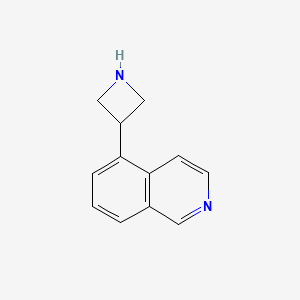
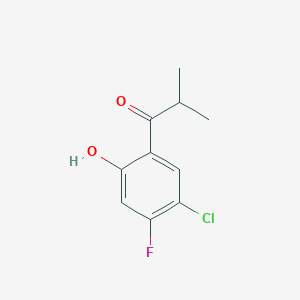
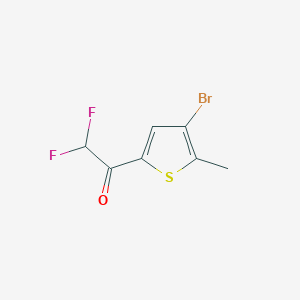
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
